molecular formula C26H21N3O4 B2991476 4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide CAS No. 477868-72-7

4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide

Cat. No.: B2991476
CAS No.: 477868-72-7
M. Wt: 439.471
InChI Key: CTDSRYLJUSDVOX-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic carbohydrazide derivative featuring a complex azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene core. The structure includes a 2-phenoxyphenyl substituent linked via a methylidene group to the carbohydrazide moiety.

Properties

IUPAC Name

4-hydroxy-2-oxo-N-[(E)-(2-phenoxyphenyl)methylideneamino]-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c30-24-20-13-6-9-17-10-7-15-29(23(17)20)26(32)22(24)25(31)28-27-16-18-8-4-5-14-21(18)33-19-11-2-1-3-12-19/h1-6,8-9,11-14,16,30H,7,10,15H2,(H,28,31)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDSRYLJUSDVOX-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN=CC4=CC=CC=C4OC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)N/N=C/C4=CC=CC=C4OC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-hydroxy-2-oxo-N'-[(1E)-(2-phenoxyphenyl)methylidene]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carbohydrazide is a complex organic molecule with potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to summarize the current understanding of its biological activity based on diverse scientific literature.

Chemical Structure and Properties

The structural formula of the compound features a unique azatricyclo framework, which contributes to its biological activity. The presence of functional groups such as the hydroxy and carbonyl groups enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzoxazepine derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in solid tumors .
    • A study demonstrated that compounds with similar structural motifs effectively modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its ability to reduce inflammation markers in vitro. It has shown potential in decreasing the release of pro-inflammatory cytokines, which are often elevated in chronic inflammatory conditions .
  • Antimicrobial Activity :
    • Antimicrobial tests have revealed varying degrees of effectiveness against bacterial pathogens. While some derivatives showed limited activity against Gram-positive bacteria, others were ineffective against Gram-negative strains .

Synthesis and Evaluation

The synthesis of the compound involves multiple steps that include condensation reactions leading to the formation of the hydrazone linkage characteristic of many biologically active compounds. The synthetic pathways often utilize starting materials such as phenolic compounds and hydrazines.

Case Studies

A few notable case studies involving the compound or its derivatives include:

  • Study on Cancer Cell Lines : A derivative was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, demonstrating IC50 values indicating effective cytotoxicity .
  • Inflammation Models : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Data Tables

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-720
AnticancerHeLa15
Anti-inflammatoryPaw Edema ModelSignificant Reduction
AntimicrobialStaphylococcus aureusModerate Activity

Comparison with Similar Compounds

Research Findings and Implications

  • Similarity-Driven Discovery : Structural analogs with >0.7 Tanimoto scores are prioritized for virtual screening, as seen in the EPA CompTox Dashboard’s read-across strategies .
  • SAR Insights: The tricyclic core’s rigidity may enhance target binding affinity, while substituent variations (e.g., methoxy vs. phenoxy groups) tune solubility and metabolic stability .
  • Limitations : Bioactivity predictions rely heavily on structural similarity assumptions; false positives may arise due to unaccounted stereochemical or conformational factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.